molecular formula C14H15F3N4O2 B2713373 2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-phenethylacetamide CAS No. 1421529-37-4

2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-phenethylacetamide

Cat. No.: B2713373
CAS No.: 1421529-37-4
M. Wt: 328.295
InChI Key: AASLFELHFOYXIN-UHFFFAOYSA-N
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Description

2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-phenethylacetamide is a compound that features a trifluoromethyl group, a dihydrotriazolyl ring, and an acetamide moiety linked to a phenethyl group

Preparation Methods

Synthetic routes and reaction conditions:

  • Route One:

    • Starting Materials: Methyl isothiocyanate, Trifluoroacetic acid, Hydrazine hydrate, Phenethylamine.

      • Methyl isothiocyanate reacts with hydrazine hydrate to form 4-methyl-1,2,4-triazoline-3-thione.

      • This intermediate undergoes cyclization with trifluoroacetic acid to produce 4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one.

      • The compound is then acylated with phenethylamine and acetic anhydride, leading to 2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-phenethylacetamide.

Industrial production methods: The large-scale production mirrors the synthetic steps but emphasizes optimization for yield and purity, often employing continuous flow reactors, high-purity reagents, and advanced purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of reactions it undergoes:

  • Oxidation: Can be oxidized to form different functionalized derivatives, depending on reaction conditions.

  • Reduction: Possible reduction of the carbonyl group to hydroxyl.

  • Substitution: Aromatic substitution possible on the phenethyl group, influenced by reagents like halogens or nitro compounds.

Common reagents and conditions used:

  • Oxidation: Potassium permanganate, dilute acids.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Bromine, chlorine under UV light, or nitration with nitric and sulfuric acids.

Major products formed from these reactions:

  • Oxidized derivatives with modified functional groups.

  • Reduced forms, potentially leading to alcohols.

  • Substituted aromatic compounds with altered electronic properties.

Scientific Research Applications

2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-phenethylacetamide finds its utility in:

  • Chemistry: Used as an intermediate for synthesizing more complex molecules, particularly in medicinal chemistry.

  • Biology: Studied for its potential bioactivity, including enzyme inhibition or receptor binding.

  • Medicine: Investigated for its pharmacological properties, which could include anti-inflammatory, antimicrobial, or anticancer activities.

  • Industry: Utilized in creating functional materials, given the stability offered by the trifluoromethyl group.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets, which might include enzymes, receptors, or nucleic acids. The trifluoromethyl group typically enhances binding affinity and metabolic stability, while the phenethyl group might facilitate passage through cellular membranes.

Molecular targets and pathways involved:

  • Enzymes: Potential inhibitors of enzymes with active sites complementary to the structure.

  • Receptors: Binding to certain receptors could modulate biological pathways, such as signaling cascades involved in inflammation or cell growth.

Comparison with Similar Compounds

2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-phenethylacetamide stands out due to its unique combination of functional groups.

Similar compounds include:

  • 2-(4-methyl-5-oxo-3-chloro-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-phenethylacetamide: Has a chloro group instead of trifluoromethyl.

  • 2-(4-methyl-5-oxo-3-(methylthio)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-phenethylacetamide: Features a methylthio group, altering its chemical reactivity and biological profile.

The trifluoromethyl group provides significant lipophilicity and metabolic robustness, making the compound more effective in specific applications compared to its analogs.

Properties

IUPAC Name

2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O2/c1-20-12(14(15,16)17)19-21(13(20)23)9-11(22)18-8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASLFELHFOYXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC(=O)NCCC2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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